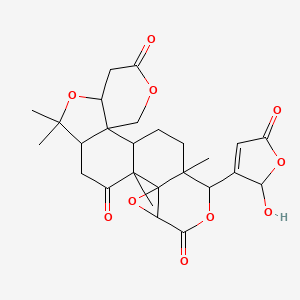

Shihulimonin A

Description

Structure

3D Structure

Properties

CAS No. |

99026-99-0 |

|---|---|

Molecular Formula |

C26H30O10 |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12-,13-,15-,18-,19+,20?,23-,24-,25+,26+/m0/s1 |

InChI Key |

RTPPVNISJHFPFX-PEVOZZQFSA-N |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Limonoid: A Technical Guide to the Natural Source and Isolation of Shihulimonin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shihulimonin A is a naturally occurring limonoid, a class of chemically diverse and biologically significant triterpenoid compounds. Initially, its name caused some confusion with "Shihu," the common name for the orchid genus Dendrobium, a staple in traditional Chinese medicine. However, scientific literature clarifies that this compound is not found in orchids but is a constituent of the unripe fruits of Euodia rutaecarpa[1][2][3]. This plant, belonging to the Rutaceae family, has a long history of use in traditional medicine, and its fruits are known to be a rich source of various bioactive compounds, including alkaloids and limonoids. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation, and insights into its potential biological activities.

Natural Source: Euodia rutaecarpa

Euodia rutaecarpa (Juss.) Benth., commonly known as Wu-Chu-Yu, is a small tree or shrub native to East Asia. The unripe fruits of this plant are the exclusive natural source from which this compound has been isolated[1][2][3]. These fruits are a complex matrix of phytochemicals, and the isolation of a specific compound like this compound requires a multi-step purification process.

Isolation of this compound

The isolation of this compound from the unripe fruits of Euodia rutaecarpa is a meticulous process involving extraction and multi-step chromatography. While a single definitive protocol for this compound is not extensively detailed in the literature, a representative methodology can be constructed based on the successful isolation of limonoids from this plant source.

Experimental Protocol: Isolation of Limonoids from Euodia rutaecarpa

This protocol is a composite representation of the general methodologies described for the separation of limonoids from Euodia rutaecarpa.

1. Plant Material and Extraction:

-

Starting Material: Air-dried and powdered unripe fruits of Euodia rutaecarpa.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent-to-solid ratio and extraction duration should be optimized for maximum yield. The resulting extract is then concentrated under reduced pressure to obtain a crude ethanol extract.

2. Fractionation:

-

The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Limonoids, including this compound, are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by Prep-HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is a common mobile phase.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Final Purification: The fractions containing pure this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

4. Structure Elucidation:

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.

Data Presentation: Quantitative Data for Limonoid Isolation

The following table summarizes representative quantitative data that could be expected during the isolation process. Note that specific yields will vary depending on the plant material and extraction conditions.

| Parameter | Value | Reference |

| Starting Material (Dried Fruit Powder) | 10 kg | General Methodology |

| Crude Ethanol Extract Yield | 1.5 kg | General Methodology |

| Ethyl Acetate Fraction Yield | 300 g | General Methodology |

| Purified this compound Yield | 50 mg | Estimated |

| Purity (by HPLC) | >98% | Expected Standard |

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages[4]. Nitric oxide is a key signaling molecule in the inflammatory response, and its overproduction is associated with various inflammatory diseases.

Inhibition of Nitric Oxide Production

| Compound | IC50 (µM) | Cell Line | Inducer | Reference |

| This compound | 45.8 | RAW264.7 | LPS | [4] |

The inhibitory effect of this compound on NO production suggests its potential as an anti-inflammatory agent. The underlying mechanism likely involves the modulation of the inducible nitric oxide synthase (iNOS) pathway.

Diagram: Proposed Signaling Pathway for NO Inhibition

Caption: Proposed mechanism of this compound in inhibiting NO production.

Diagram: Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a promising limonoid natural product isolated from the unripe fruits of Euodia rutaecarpa. Its successful isolation relies on a systematic approach of extraction and multi-step chromatographic purification. The demonstrated in vitro anti-inflammatory activity, through the inhibition of nitric oxide production, highlights its potential for further investigation in drug discovery and development. This technical guide provides a foundational understanding for researchers interested in exploring the chemical and biological properties of this intriguing natural compound. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease models.

References

Unveiling the Molecular Architecture of Shihulimonin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shihulimonin A, a limonoid isolated from the unripe fruits of Euodia rutaecarpa (Juss.) Benth., represents a molecule of significant interest within the natural products community. The structural elucidation of such compounds is a critical step in understanding their potential biological activities and for guiding further research in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies and spectroscopic techniques employed in the determination of the intricate molecular structure of this compound. While the foundational data for this guide is based on published research, this document serves to consolidate and technically detail the elucidation process for a scientific audience.

Core Methodologies in the Structural Elucidation of this compound

The determination of the complex three-dimensional structure of this compound relies on a synergistic application of modern spectroscopic and spectrometric techniques. The general workflow for the isolation and structure elucidation is outlined below.

The Uncharted Path: A Technical Guide to the Biosynthesis of Shihulimonin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shihulimonin A, a complex alkaloid found in certain species of the orchid genus Dendrobium, belongs to the growing class of plant-derived natural products with significant therapeutic potential. As a derivative of the more extensively studied shihunine, a phthalide-pyrrolidine alkaloid, the biosynthetic pathway of this compound is of considerable interest for its potential in synthetic biology and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing from research on shihunine and related alkaloids. It details the enzymatic steps, precursor molecules, and proposed mechanisms, and includes relevant experimental protocols and quantitative data where available.

The Biosynthetic Pathway: From Primary Metabolites to a Complex Alkaloid

The biosynthesis of this compound is a multi-step process that begins with precursors from primary metabolism. The pathway can be conceptually divided into three main stages:

-

Formation of the phthalide moiety via the shikimate pathway.

-

Synthesis of the pyrrolidine ring from the amino acid ornithine.

-

Late-stage modifications to the shihunine scaffold to yield this compound.

Biosynthesis of the Phthalide Moiety

The phthalide core of this compound originates from the shikimate pathway, a central route in plants for the biosynthesis of aromatic compounds. A key intermediate in this process is o-succinylbenzoate. The formation of this precursor is catalyzed by a series of enzymes, starting from chorismate.

The proposed enzymatic steps leading to o-succinylbenzoate are outlined below:

While the complete enzymatic cascade from o-succinylbenzoate to the final phthalide structure of shihunine has not been fully elucidated in Dendrobium, it is hypothesized to involve a series of reduction and cyclization reactions.

Biosynthesis of the Pyrrolidine Ring

The pyrrolidine ring of this compound is derived from the non-proteinogenic amino acid ornithine. The proposed pathway involves the decarboxylation of ornithine to putrescine, followed by methylation to N-methylputrescine. This intermediate then undergoes oxidative deamination and cyclization to form the N-methyl-Δ¹-pyrrolinium cation, the immediate precursor to the pyrrolidine ring.

The key enzymes in this pathway are:

-

Ornithine Decarboxylase (ODC): Catalyzes the conversion of ornithine to putrescine.

-

Putrescine N-methyltransferase (PMT): Mediates the methylation of putrescine to N-methylputrescine.

The condensation of the activated phthalide precursor with the N-methyl-Δ¹-pyrrolinium cation is believed to form the core shihunine scaffold, though the precise enzymatic machinery for this coupling reaction remains to be identified.

Late-Stage Modifications: The Path to this compound

The conversion of shihunine to this compound involves late-stage modifications, which are characteristic of the vast chemical diversity of plant alkaloids. Based on the predicted structure of this compound, these modifications likely include hydroxylation and glycosylation.

-

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes known to catalyze the hydroxylation of a wide range of secondary metabolites, including alkaloids. Transcriptome analysis of various Dendrobium species has revealed a multitude of candidate CYP450 genes that may be involved in alkaloid biosynthesis.[1][2] The specific CYP450 responsible for the hydroxylation of the shihunine backbone is yet to be functionally characterized.

-

Glycosylation: The addition of sugar moieties to the hydroxylated shihunine scaffold is likely catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes play a crucial role in altering the solubility, stability, and biological activity of natural products. Several UGTs have been identified in Dendrobium species, some of which have been shown to act on flavonoids.[3][4] It is plausible that a specific UGT is responsible for the glycosylation step in this compound biosynthesis.

The complete proposed biosynthetic pathway of this compound is depicted below:

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. However, studies on related alkaloids in Dendrobium species provide some insights into the efficiency of these pathways.

Table 1: Total Alkaloid Content in Dendrobium Species

| Species | Plant Part | Total Alkaloid Content (mg/g DW) | Reference |

| Dendrobium nobile | Stem | 4.8 - 5.2 | [5] |

| Dendrobium officinale | Protocorm-like bodies | ~0.3 | [2] |

| Dendrobium officinale | Leaves | ~0.1 | [2] |

Note: Data represents total alkaloids and not specifically this compound.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Alkaloid Extraction from Dendrobium Stems

This protocol describes a general method for the extraction of total alkaloids from Dendrobium plant material.

Materials:

-

Dried and powdered Dendrobium stems

-

Acidic ethanol (pH 3-4, adjusted with HCl or H₂SO₄)

-

Cation exchange resin

-

Alkaline ethanol (e.g., 70% ethanol with ammonia)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extract the powdered Dendrobium stems with acidic ethanol (1:10 w/v) at a slightly boiling temperature for 2 hours. Repeat the extraction three times.[6]

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in acidic water (pH 4) and load it onto a pre-equilibrated cation exchange resin column.

-

Wash the column with distilled water to remove water-soluble impurities.

-

Elute the alkaloids from the resin using alkaline ethanol.[6]

-

Collect the eluate, concentrate it under reduced pressure, and then freeze-dry to obtain the total alkaloid extract.

Heterologous Expression and Functional Characterization of Putative Biosynthetic Enzymes (e.g., CYP450s, UGTs)

This workflow outlines the steps to identify and characterize the function of candidate enzymes.

Protocol for Heterologous Expression of a Plant Cytochrome P450 in E. coli

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP450 gene from Dendrobium cDNA and clone it into a suitable E. coli expression vector (e.g., pET series). N-terminal modifications may be necessary for optimal expression.[7]

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed cells in a suitable medium (e.g., TB or LB) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-24 hours. Supplement the medium with a heme precursor like δ-aminolevulinic acid.

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend them in a lysis buffer, and lyse by sonication or high-pressure homogenization. Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA if a His-tag is used).

In Vitro Enzyme Assays

Cytochrome P450 Assay:

-

Prepare a reaction mixture containing the purified CYP450, a suitable cytochrome P450 reductase, the substrate (e.g., shihunine), and an NADPH-regenerating system in a buffered solution.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the extracted products by HPLC-MS/MS to identify hydroxylated derivatives of the substrate.

Glycosyltransferase Assay:

-

Prepare a reaction mixture containing the purified UGT, the acceptor substrate (e.g., hydroxy-shihunine), and a nucleotide sugar donor (e.g., UDP-glucose) in a buffered solution.[3]

-

Incubate the reaction at an optimal temperature for a specific time.

-

Terminate the reaction and analyze the products by LC-MS/MS to detect the glycosylated product.[3]

Quantitative Analysis of Alkaloids by LC-MS/MS

This method allows for the sensitive and specific quantification of alkaloids in plant extracts.

Instrumentation:

-

Ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[7][8]

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.[8]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.[8]

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific alkaloids.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is beginning to be unraveled through studies of its precursor, shihunine, and the broader field of alkaloid biosynthesis in Dendrobium. While the initial steps involving the shikimate and ornithine pathways are relatively well-understood, the later steps, particularly the enzymatic machinery responsible for the final modifications of the shihunine scaffold, remain an active area of research. The identification and characterization of the specific cytochrome P450s and glycosyltransferases involved in the conversion of shihunine to this compound will be crucial for the complete elucidation of this pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable medicinal compounds. Further research employing a combination of transcriptomics, proteomics, metabolomics, and synthetic biology approaches will be essential to fully map out and harness the biosynthetic potential of these fascinating orchids.

References

- 1. Genome-wide identification of the alkaloid synthesis gene family CYP450, gives new insights into alkaloid resource utilization in medicinal Dendrobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Putative genes in alkaloid biosynthesis identified in Dendrobium officinale by correlating the contents of major bioactive metabolites with genes expression between Protocorm-like bodies and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UGT708S6 from Dendrobium catenatum, catalyzes the formation of flavonoid C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional analysis of a novel C-glycosyltransferase in the orchid Dendrobium catenatum [ouci.dntb.gov.ua]

- 5. scielo.br [scielo.br]

- 6. CN101735231B - Method for extracting purified dendrobine from dendrobium stem - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry for target determination of bioactive compounds in Dendrobium spp - PMC [pmc.ncbi.nlm.nih.gov]

Shihulimonin A: An Uncharted Territory in Natural Product Chemistry

Despite a comprehensive search of available scientific literature and databases, no information has been found on a compound named "Shihulimonin A." This suggests that this compound may be a very recently discovered natural product that has not yet been publicly reported, a compound with a proprietary name not disclosed in scientific literature, or potentially a misnomer.

Researchers, scientists, and drug development professionals are constantly seeking novel bioactive compounds from natural sources. The genus Dendrobium, to which the name "Shihuli" likely refers (Dendrobium shihulianum), is a well-known source of a diverse array of chemical constituents with interesting pharmacological activities. These primarily include alkaloids, bibenzyls, phenanthrenes, and sesquiterpenoids. The "-limonin A" suffix in the requested name might suggest a limonoid-type triterpenoid, a class of compounds known for their wide range of biological effects. However, at present, the connection between a limonoid and a Dendrobium species under the name "this compound" remains unconfirmed in the public scientific domain.

Without any primary literature detailing the isolation, structural characterization, and biological evaluation of this compound, it is not possible to provide an in-depth technical guide on its physical and chemical properties, experimental protocols, or associated signaling pathways.

This lack of information highlights a crucial aspect of natural product research: the continuous discovery of new chemical entities. Should "this compound" be a newly isolated compound, the scientific community eagerly awaits its formal description in a peer-reviewed publication. Such a report would be the foundational source for the detailed technical information requested, including:

-

Physical and Chemical Properties: Data such as molecular formula, molecular weight, melting point, optical rotation, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV).

-

Experimental Protocols: Detailed methodologies for the isolation of the compound from its natural source, its structural elucidation using various analytical techniques, and the protocols for any biological assays performed.

-

Biological Activity and Signaling Pathways: Information on its cytotoxic, antimicrobial, anti-inflammatory, or other biological effects, as well as investigations into the molecular mechanisms and signaling cascades it modulates.

Until such a publication becomes available, the scientific and research community cannot proceed with further investigation or application of "this compound." We will continue to monitor scientific publications and databases for any emergent information on this compound and will provide updates as they become available.

Unveiling the Spectroscopic Signature of Shihulimonin A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Shihulimonin A, a notable limonoid derivative. Tailored for researchers, scientists, and professionals in drug development, this document collates and presents the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data crucial for the identification and characterization of this compound.

Introduction

This compound, a known limonoid, was first isolated from the unripe fruits of Evodia rutaecarpa (Juss.) Benth.[1][2]. Its structure has been elucidated as 21-(R and S)-hydroxy-23-oxo-20-en-limonin through detailed spectroscopic analysis. This guide serves as a central repository for the spectroscopic data of this compound, facilitating its use in research and development.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational data for determining the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures.

Isolation of this compound

This compound was isolated from the unripe fruits of Evodia rutaecarpa (Juss.) Benth. var. officinalis (Dode) Huang. The isolation process typically involves extraction with a suitable solvent followed by purification using various chromatographic techniques.[2]

Spectroscopic Analysis

The structural determination of the isolated compounds, including this compound, was performed using a suite of spectroscopic methods:

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to establish the carbon and proton framework. Advanced 2D NMR techniques such as HSQC and HMBC were utilized for complete structural assignment.[1]

-

Mass Spectrometry: Mass spectral data were acquired to determine the molecular mass and formula of the compound.[1]

-

Infrared Spectroscopy: IR spectra were obtained to identify the characteristic functional groups present in the molecule.[1]

Logical Workflow for Structure Elucidation

The process of identifying a novel compound like this compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

References

Shihulimonin A: A Technical Overview of its Discovery and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of Shihulimonin A, a natural product with potential for further scientific investigation. The information is compiled from available scientific literature and is intended to serve as a foundational guide for researchers interested in this compound.

Introduction

This compound is a naturally occurring alkaloid compound.[1] It has been identified as a limonoid, a class of chemically diverse tetranortriterpenoids known for their wide range of biological activities. The discovery of this compound has emerged from the study of traditional Chinese medicinal plants, specifically from the genus Euodia.

History of Discovery

This compound was first reported as a new chemical entity in 2001 by a team of researchers led by L. Gai.[2] Their work focused on the chemical constituents of the unripe fruits of Evodia rutaecarpa (Juss.) Benth. var. officinalis (Dode) Huang.[2] In a subsequent study published in 2006 by Jie Teng and colleagues, this compound was again isolated from the unripe fruits of Evodia rutaecarpa (Juss.) Benth, confirming its existence and structure.[1][3][4] These initial studies laid the groundwork for any future investigation into the compound's properties and potential applications.

Physicochemical Properties

Based on the initial reports, the fundamental physicochemical properties of this compound have been determined. This data is crucial for its identification and for the design of future experiments.

| Property | Value | Source |

| CAS Number | 99026-99-0 | [1] |

| Molecular Formula | C₂₆H₃₀O₁₀ | [1] |

| Molecular Weight | 502.51 g/mol | [1] |

| Compound Class | Alkaloid | [1] |

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies employed for the isolation and structural elucidation of this compound based on the abstracts of the foundational papers.

Isolation of this compound

The isolation of this compound was achieved from the unripe fruits of Evodia rutaecarpa. The general workflow involved solvent extraction followed by chromatographic separation.

The process begins with the collection and processing of the plant material. This is followed by extraction with a suitable organic solvent to obtain a crude extract containing a mixture of phytochemicals. This extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the components. Fractions containing this compound are then further purified, often using high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1][3][4] This multi-faceted approach is standard in natural product chemistry for the unambiguous identification of new compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR experiments were crucial for determining the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS) : This technique was used to determine the molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy provided information about the functional groups present in this compound.

Through the combined interpretation of the data from these techniques, the researchers were able to propose and confirm the chemical structure of this compound.[1][3][4]

Biological Activity and Synthesis

As of the latest available information, there are no specific published studies detailing the biological activity or the total synthesis of this compound. The initial discovery papers focused solely on its isolation and structural characterization. This represents a significant opportunity for future research to explore the pharmacological potential of this compound and to develop synthetic routes to enable further studies.

Future Directions

The discovery of this compound opens up several avenues for future research:

-

Biological Screening : A comprehensive screening of this compound for various biological activities (e.g., anticancer, anti-inflammatory, antiviral) is a logical next step.

-

Total Synthesis : The development of a synthetic pathway to this compound would provide a reliable source of the compound for research purposes and allow for the creation of analogues with potentially improved properties.

-

Mechanism of Action Studies : Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action will be crucial.

-

Biosynthesis : Investigating the biosynthetic pathway of this compound in Evodia rutaecarpa could provide insights into its natural production and potential for biotechnological synthesis.

Conclusion

This compound is a structurally characterized alkaloid from Evodia rutaecarpa. While its discovery and isolation have been reported, its biological properties and synthetic accessibility remain unexplored. This technical guide provides a summary of the foundational knowledge of this compound, with the aim of stimulating further research into this promising natural product. The detailed experimental data from the primary literature remains a key missing piece of information that, once available, will greatly facilitate the advancement of research in this area.

References

Preliminary Biological Activity of Shihulimonin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shihulimonin A, a naturally occurring limonoid, has emerged as a compound of interest in the scientific community due to its potential therapeutic properties. This technical guide synthesizes the currently available preliminary data on the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects. The information is presented to aid researchers and professionals in drug development in their understanding of this compound's potential.

Anticancer Activity

Preliminary studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The available quantitative data from these studies are summarized below.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | MTT Assay | >100 | 24 | [1] |

| 49.84 | 48 | [1] | |||

| 42.40 | 72 | [1] | |||

| MDA-MB-231 | Breast Cancer (Estrogen Receptor-Negative) | MTT Assay | Not specified | Not specified | [1] |

| Panc-28 | Pancreatic Cancer | MTT Assay | >100 | 24 | [1] |

| 49.84 | 48 | [1] | |||

| 42.40 | 72 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

-

Cell Culture: Human breast cancer cells (MCF-7 and MDA-MB-231) and pancreatic cancer cells (Panc-28) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with varying concentrations of this compound (Limonexic acid) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant was removed, and a solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Signaling Pathway Visualization

References

An In-depth Technical Guide on Shikonin and Its Role in Traditional and Modern Medicine

Disclaimer: Initial searches for "Shihulimonin A" did not yield any relevant scientific information, suggesting a possible misspelling or a compound not widely documented. This guide will instead focus on Shikonin , a well-researched naphthoquinone with a significant role in traditional medicine and extensive investigation into its pharmacological properties, aligning with the core requirements of the original request.

Shikonin is a potent bioactive compound extracted from the roots of several plants in the Boraginaceae family, most notably Lithospermum erythrorhizon. In Traditional Chinese Medicine, this herb is known as "Zicao" and has been used for centuries to treat a variety of ailments, including inflammatory conditions, skin diseases, wounds, and burns.[1][2][3] Modern pharmacological research has not only validated many of these traditional uses but has also uncovered a wide spectrum of other therapeutic potentials, particularly in oncology.[1][4][5][6]

This technical guide provides a comprehensive overview of Shikonin for researchers, scientists, and drug development professionals, focusing on its pharmacological activities, mechanisms of action, and the experimental methodologies used to elucidate them.

Quantitative Data Presentation

The cytotoxic and anti-inflammatory activities of Shikonin have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its potency across various cell lines and inflammatory models.

Table 1: In Vitro Cytotoxicity of Shikonin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Eca109 | Esophageal Squamous Carcinoma | 19.9 | 24 | [7] |

| H1299 | Non-Small-Cell Lung Cancer | >50 | 24 | [8] |

| H1299 | Non-Small-Cell Lung Cancer | 2.32 | 48 | [8] |

| H1299 | Non-Small-Cell Lung Cancer | 2.15 | 72 | [8] |

| 143B | Osteosarcoma | 4.55 | 24 | [9] |

| 143B | Osteosarcoma | 2.01 | 48 | [9] |

| SCC9 | Oral Cancer | 0.5 | Not Specified | [10] |

| H357 | Oral Cancer | 1.25 | Not Specified | [10] |

| PC3 (parental) | Prostate Cancer | Not Specified | - | [11] |

| PC3 (DX-resistant) | Prostate Cancer | Not Specified | - | [11] |

| LNCaP (parental) | Prostate Cancer | Not Specified | - | [11] |

| LNCaP (DX-resistant) | Prostate Cancer | 0.32 | 72 | [11] |

| 22Rv1 (parental) | Prostate Cancer | 1.05 | 72 | [11] |

| 22Rv1 (DX-resistant) | Prostate Cancer | 1.12 | 72 | [11] |

| U937 | Leukemia | <1 | 24 | [12] |

| SUIT2 | Pancreatic Carcinoma | 12.9 | 24 | [12] |

| SUIT2 | Pancreatic Carcinoma | 18.5 | 48 | [12] |

Table 2: Anti-inflammatory Activity of Shikonin

| Model | Key Findings | Concentration/Dose | Reference |

| LPS-stimulated rat primary macrophages | ~50% inhibition of nuclear NF-κB translocation | 1 µM | [13] |

| LPS-stimulated rat primary macrophages | ~100% inhibition of nuclear NF-κB translocation | 4 µM | [13] |

| DSS-induced colitis in C57BL/6 mice | Significant improvement in histopathological manifestations | 25/50 mg/kg | [14] |

| Xylene-induced ear edema in mice | Significant reduction in inflammation | Not Specified | [4] |

| Acetic acid-induced capillary permeability in mice | Significant reduction in permeability | Not Specified | [4] |

| Raw264.7 macrophages | Significant inhibition of NO production | 0.5-1 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments frequently cited in Shikonin research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like Shikonin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Shikonin on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., H1299, 143B)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Shikonin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Shikonin in complete medium from the stock solution. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of Shikonin to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Shikonin concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Shikonin concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Shikonin.

Objective: To analyze the effect of Shikonin on the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, caspases, cyclins).

Materials:

-

Cells treated with Shikonin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the molecular mechanisms of Shikonin and a typical experimental workflow for its investigation.

Shikonin-Induced Apoptosis Signaling Pathway

Experimental Workflow for Investigating Shikonin's Anticancer Effects

Conclusion

Shikonin stands as a prime example of a traditional medicine compound with significant, scientifically-validated therapeutic potential. Its diverse pharmacological activities, particularly its anti-inflammatory and potent anticancer effects, are underpinned by its ability to modulate multiple key signaling pathways. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic capabilities of this remarkable natural product. Further investigations into its derivatives, bioavailability, and synergistic effects with existing therapies are promising avenues for future drug development.[15]

References

- 1. Traditional chinese medicine remedy to jury: the pharmacological basis for the use of shikonin as an anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shikonin: Benefits, Uses and How It Improves Your Home. [greenskybio.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 5. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 6. Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]

- 8. Shikonin Inhibits Non-Small-Cell Lung Cancer H1299 Cell Growth through Survivin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikonin induces apoptosis through reactive oxygen species/extracellular signal-regulated kinase pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental evidence of shikonin as a novel intervention for anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological properties and derivatives of shikonin-A review in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

Shikonin: A Comprehensive Technical Review of its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonin, a potent naphthoquinone pigment isolated from the dried root of Lithospermum erythrorhizon, has a long history of use in traditional medicine. Modern scientific investigation has unveiled its significant pharmacological properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides a comprehensive review of the current research on Shikonin, focusing on its quantitative biological activities, the experimental protocols used to elucidate its mechanisms, and the key signaling pathways it modulates.

Quantitative Biological Activity of Shikonin

Shikonin exhibits cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes the IC₅₀ values of Shikonin in various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Assay Method |

| SNU-407 | Colon Cancer | 3 | 48 | MTT Assay[1] |

| 4T1 | Breast Cancer | 0.386 (µg/mL) | 48 | MTT Assay[2] |

| A panel of 15 cancer cell lines | Various | < 10 | 24 | Not Specified[3] |

| SUIT2 | Pancreatic Carcinoma | 12.9 | 24 | Not Specified[3] |

| SUIT2 | Pancreatic Carcinoma | 18.5 | 48 | Not Specified[3] |

| P388 | Murine Leukemia | Not specified, but dose-dependent inhibition | Not Specified | Proteasome Activity Assay[4] |

| H22 | Murine Hepatoma | Not specified, but dose-dependent inhibition | Not Specified | Apoptosis Assay[4] |

| PC-3 | Prostate Cancer | Not specified, but dose-dependent inhibition | Not Specified | Proteasome Activity Assay[4] |

Key Signaling Pathways Modulated by Shikonin

Shikonin exerts its biological effects by modulating several critical intracellular signaling pathways. These include pathways involved in inflammation, cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Shikonin has been shown to inhibit the activation of NF-κB.[5][6][7] This is a key mechanism behind its anti-inflammatory properties. The inhibition is achieved by preventing the degradation of IκB-α, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. azurebiosystems.com [azurebiosystems.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. cusabio.com [cusabio.com]

- 5. researchhub.com [researchhub.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Stereochemistry of Shihulimonin A: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Challenges in Locating "Shihulimonin A"

A comprehensive literature search was undertaken to gather data on the stereochemistry of a compound identified as "this compound." The search strategy included broad queries for the compound's name, its potential isolation from Dendrobium species (based on the "Shihu" prefix, a common name for Dendrobium in traditional Chinese medicine), and searches for related chemical classes such as limonoids within this plant genus.

Despite these extensive efforts, no scientific literature, including research articles, reviews, or database entries, could be found for a compound named "this compound." This suggests several possibilities:

-

Novel Compound: "this compound" may be a very recently discovered natural product, and its structure and stereochemistry have not yet been published in peer-reviewed literature.

-

Alternative Nomenclature: The compound may be known by a different name in the scientific community.

-

Misspelling: There might be a misspelling in the provided name.

The "-limonin" suffix in the name suggests a possible classification as a limonoid, a class of highly oxygenated triterpenoid natural products. However, searches for limonoids isolated from Dendrobium species did not yield any compounds with a similar name. Dendrobium species are well-documented to produce a rich diversity of other secondary metabolites, including alkaloids, sesquiterpenoids, bibenzyls, and phenanthrenes.

A General Approach to Stereochemical Determination of Natural Products

In the absence of specific data for "this compound," this guide will outline the general methodologies and data presentation strategies employed to determine the stereochemistry of novel, complex natural products. These techniques are fundamental in the field of natural product chemistry and would be the standard approach for a compound like the one requested.

Key Experimental Protocols for Stereochemical Elucidation

The determination of the absolute and relative stereochemistry of a natural product is a critical step in its structural elucidation. A combination of spectroscopic, crystallographic, and synthetic methods is typically employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of organic molecules.

-

Methodology:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbons. Coupling constants (J-values) between protons are crucial for determining dihedral angles and thus the relative stereochemistry of adjacent stereocenters.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining relative stereochemistry. They identify protons that are close in space, irrespective of their bonding connectivity. The intensity of the NOE/ROE correlation is inversely proportional to the sixth power of the distance between the nuclei.

-

-

-

Data Presentation: NMR data is typically presented in a tabular format, listing the chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), coupling constants (J) in Hz, and assignments for each proton and carbon atom.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Complex Natural Product

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key COSY Correlations | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| 1 | 85.2 | 3.85 (d, 2.5) | H-2 | C-2, C-3, C-5 | H-5, H-9 |

| 2 | 45.1 | 2.10 (m) | H-1, H-3 | C-1, C-3, C-4 | H-6a |

| 3 | 72.5 | 4.50 (dd, 8.0, 2.5) | H-2 | C-1, C-2, C-4, C-5 | H-4 |

| ... | ... | ... | ... | ... | ... |

2. X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

-

Methodology:

-

Crystallization: A high-quality single crystal of the natural product is grown. This is often the most challenging step.

-

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. For determining the absolute configuration, the anomalous dispersion effect is utilized, often requiring the presence of a heavy atom in the structure or the use of specific X-ray wavelengths. The Flack parameter is a critical value in determining the correctness of the assigned absolute stereochemistry.

-

-

Data Presentation: Crystallographic data is summarized in a table that includes crystal system, space group, unit cell dimensions, and refinement statistics.

Table 2: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

| Empirical formula | C₂₅H₃₂O₈ |

| Formula weight | 460.51 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 18.789(7) |

| V (ų) | 2369.1(16) |

| Z | 4 |

| ρcalc (g/cm³) | 1.290 |

| F(000) | 984 |

| Flack parameter | 0.02(4) |

3. Chiroptical Spectroscopy (ECD and VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules.

-

Methodology: The experimental ECD or VCD spectrum of the natural product is recorded. Quantum chemical calculations are then used to predict the theoretical spectra for all possible stereoisomers. The absolute configuration is assigned by comparing the experimental spectrum with the calculated spectra.

4. Chemical Synthesis

The total synthesis of a natural product with a defined stereochemistry can provide ultimate proof of its structure. Alternatively, derivatization with a chiral reagent (e.g., Mosher's acid) can be used to determine the absolute configuration of specific stereocenters via NMR analysis.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are useful for illustrating the logical flow of experiments and the relationships between different datasets in stereochemical determination.

While a detailed technical guide on the stereochemistry of "this compound" cannot be provided at this time due to the absence of available data, this document outlines the established and powerful methodologies that would be employed for such a task. The workflow, from isolation to the final assignment of absolute configuration, relies on a synergistic combination of advanced spectroscopic, crystallographic, and computational techniques.

For researchers, scientists, and drug development professionals interested in "this compound," it is recommended to:

-

Verify the Compound's Name and Source: Double-check the spelling and ascertain the specific species of Dendrobium from which it was reportedly isolated.

-

Monitor New Publications: Keep abreast of the latest literature in natural product chemistry, particularly from research groups specializing in the phytochemistry of the Orchidaceae family.

Should information on "this compound" become publicly available, a comprehensive technical guide on its stereochemistry could be developed following the principles and methodologies outlined herein.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Shihulimonin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Shihulimonin A, a bibenzyl compound found in Dendrobium species. The methodologies outlined are based on established techniques for the isolation of similar bioactive compounds from medicinal plants.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Bibenzyl Compounds from Dendrobium Species

| Parameter | Method | Details | Expected Outcome | Reference |

| Plant Material | Dried and powdered stems of Dendrobium species | Reduces water content and increases surface area for extraction. | Higher extraction efficiency. | [1] |

| Initial Extraction | Maceration or Soxhlet extraction | 95% Ethanol or Methanol | Crude extract containing a mixture of compounds. | [2] |

| Solvent Partitioning | Liquid-liquid extraction | Ethyl acetate and water | Separation of compounds based on polarity. Bibenzyls are typically found in the ethyl acetate fraction. | General Practice |

| Primary Purification | Silica Gel Column Chromatography | Gradient elution with a non-polar to polar solvent system (e.g., hexane-ethyl acetate). | Separation into fractions with increasing polarity. | [3] |

| Secondary Purification | Sephadex LH-20 Column Chromatography | Isocratic elution with methanol. | Further separation based on molecular size, removal of smaller impurities. | [4] |

| Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-phase C18 column with a methanol-water or acetonitrile-water gradient. | Isolation of pure this compound. | [3] |

Experimental Protocols

Preparation of Plant Material

-

Harvest fresh stems of the Dendrobium plant.

-

Clean the stems to remove any foreign matter.

-

Air-dry the stems in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.[1]

-

Once completely dry, grind the stems into a fine powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Crude Bibenzyls

-

Weigh the powdered Dendrobium stem material.

-

Macerate the powder in 95% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 72 hours at room temperature with occasional stirring.

-

Alternatively, for a more exhaustive extraction, perform Soxhlet extraction with 95% ethanol for 6-8 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

Solvent Partitioning

-

Suspend the crude ethanol extract in distilled water.

-

Transfer the suspension to a separatory funnel.

-

Perform liquid-liquid extraction by adding an equal volume of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction process three times with fresh ethyl acetate.

-

Combine all the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched with bibenzyl compounds.

Purification by Column Chromatography

-

Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent like hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize under UV light or with a suitable staining reagent.

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column.

-

Pack the Sephadex LH-20 column using methanol as the eluent.

-

Dissolve the semi-purified fraction in a small volume of methanol and load it onto the column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions and monitor them by TLC.

-

Pool the fractions containing the target compound.

Final Purification by Preparative HPLC

-

Perform final purification of the enriched fraction using a preparative HPLC system equipped with a C18 reversed-phase column.

-

Dissolve the sample in HPLC-grade methanol.

-

Use a gradient elution system, for example, starting with a higher percentage of water and gradually increasing the percentage of methanol or acetonitrile.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm for bibenzyls).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and elucidate its structure using spectroscopic methods such as NMR and Mass Spectrometry.[3]

Visualizations

References

- 1. Process [dendrobiumofficinale.com]

- 2. researchgate.net [researchgate.net]

- 3. [A new bibenzyl compound from Dendrobium nobile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Shihulimonin A using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shihulimonin A is a novel and highly oxygenated C19-diterpenoid alkaloid that has been isolated from the stems of Dendrobium shihulianum. This compound, along with its analogs, has demonstrated potential biological activities, making its accurate quantification in various matrices crucial for further pharmacological and pharmacokinetic studies. This application note details a robust and sensitive UPLC-MS/MS method for the determination of this compound.

Experimental Protocols

A validated method for the quantification of this compound and related alkaloids has been established, demonstrating high sensitivity and specificity. The following protocols are based on established methodologies for the analysis of diterpenoid alkaloids from complex matrices.

1. Sample Preparation (Plasma)

This protocol outlines a standard protein precipitation method for extracting this compound from plasma samples.

-

Step 1: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 10 µL of an internal standard (IS) working solution (e.g., Diazepam, 100 ng/mL) and vortex briefly.

-

Step 3: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Step 4: Vortex the mixture vigorously for 1 minute.

-

Step 5: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Step 6: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Step 7: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Step 8: Vortex and centrifuge again at 13,000 rpm for 5 minutes.

-

Step 9: Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

-

Instrumentation: An ultra-performance liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer (UPLC-MS/MS).

-

Chromatographic Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is recommended for optimal separation.

Table 1: UPLC and MS/MS Operating Conditions

| Parameter | Condition |

| UPLC System | |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | A typical gradient might start at 5-10% B, increasing to 95% B over several minutes. |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 50 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. Multiple Reaction Monitoring (MRM) Parameters

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The exact mass of this compound is C25H31NO8. The protonated molecule [M+H]+ would be the precursor ion. Product ions are generated by collision-induced dissociation (CID).

Table 2: Illustrative MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 474.2 | User Determined | User Determined | User Determined |

| Internal Std. | User Determined | User Determined | User Determined | User Determined |

Note: The optimal product ions, cone voltage, and collision energy must be determined experimentally through infusion and tuning of a pure standard of this compound.

Method Validation and Performance

The following table summarizes the typical validation parameters expected for this type of assay. The data presented is illustrative and should be confirmed during in-lab validation.

Table 3: Summary of Quantitative Method Performance

| Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (r²) | > 0.99 | Achieved over a concentration range of 1-1000 ng/mL. |

| Limit of Detection (LOD) | S/N > 3 | Typically in the low pg/mL range. |

| Limit of Quantification (LOQ) | S/N > 10 | Typically in the range of 0.5-5 ng/mL. |

| Precision (RSD%) | < 15% | Intra-day and inter-day precision within acceptable limits. |

| Accuracy (Recovery %) | 85-115% | High recovery rates observed from plasma matrix. |

| Matrix Effect | 85-115% | Minimal ion suppression or enhancement observed. |

Visualized Workflows

Analytical Workflow for this compound Quantification

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of Method Validation

Caption: Key parameters for analytical method validation.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The protocol, involving a straightforward protein precipitation followed by rapid chromatographic separation, is well-suited for high-throughput analysis required in preclinical and clinical research. Proper method validation is essential to ensure data integrity and accuracy.

Application Notes & Protocols: Developing In Vitro Assays for Shihulimonin A Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Shihulimonin A is a novel alkaloid, presumably derived from species of the Dendrobium orchid, a plant with a rich history in traditional medicine. Its parent compounds, such as Shihunine, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. This document provides a comprehensive guide to developing and executing a panel of in vitro assays to elucidate the biological activity of this compound. The following protocols and application notes are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Cytotoxicity and Cell Viability Assays

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. This helps determine a therapeutic window and identifies potential for anticancer applications.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Cell Line | This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC50 (µM) |

| HeLa | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| A549 | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| MCF-7 | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| HEK293T | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 |

Experimental Workflow:

Workflow for the MTT cell viability assay.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Assessing the anti-inflammatory potential of this compound is a critical step in its characterization.

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (e.g., dexamethasone) and a vehicle control.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Data Presentation:

| Treatment | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | - | ||

| LPS (1 µg/mL) | - | 0% | |

| LPS + this compound | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| LPS + Dexamethasone | (e.g., 10 µM) |

Pro-inflammatory Cytokine Quantification (ELISA)

This assay measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, released by LPS-stimulated macrophages.

Experimental Protocol:

-

Follow steps 1-3 from the Nitric Oxide Production Assay.

-

Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at 300 x g for 5 minutes and collect the supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample.

Data Presentation:

| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |

| Control | - | ||

| LPS (1 µg/mL) | - | ||

| LPS + this compound | 1 | ||

| 5 | |||

| 10 | |||

| 25 |

Signaling Pathway Analysis

To understand the mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

NF-κB Activation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB, key events in the activation of this pathway.

Experimental Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

NF-κB Signaling Pathway Diagram:

Hypothesized inhibition of the NF-κB pathway by this compound.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.

COX-1 and COX-2 Inhibition Assay

This assay determines the ability of this compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

-

Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). These kits typically measure the peroxidase activity of COX enzymes.

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. This will include the COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a chromogenic probe.

-